1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a substituted phenyl ring. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.
Substitution on the Phenyl Ring:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 1-(Chloromethyl)cyclopentane-1-carboxylic acid
- 1-(Bromomethyl)cyclopentane-1-carboxylic acid
Uniqueness: 1-(3-Fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C13H15FO2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-10(5-4-6-11(9)14)13(12(15)16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,15,16) |
InChI Key |
ZRBUTHPLFNQWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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